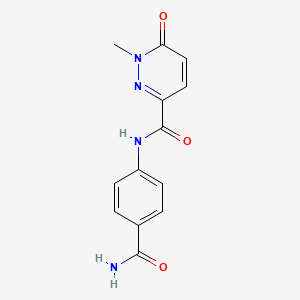

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a carbamoylphenyl substituent at the N-position and a methyl group at the 1-position of the pyridazine ring. Its molecular formula is C₁₄H₁₃N₄O₃, with a molecular weight of 291.28 g/mol.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-1-methyl-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-17-11(18)7-6-10(16-17)13(20)15-9-4-2-8(3-5-9)12(14)19/h2-7H,1H3,(H2,14,19)(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIQAQSHAVBIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 4-aminobenzoylbenzamide with methyl 6-oxopyridazine-3-carboxylate under specific conditions. The reaction typically requires a catalyst and a controlled environment to ensure high yield and purity .

Industrial Production Methods

For industrial production, the synthesis process is optimized to enhance yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as scaling up the reaction conditions. The industrial process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Observations

Core Heterocycle Differences: The target compound and Compound 20 () share a pyridazinone core, whereas the analog in () uses a dihydropyridine scaffold.

Substituent Effects: The 4-carbamoylphenyl group in the target compound introduces hydrogen-bond donor/acceptor capabilities, which may improve binding to polar enzyme active sites (e.g., proteases or kinases). In contrast, 4-methoxyphenyl () or 3-trifluoromethylbenzyl () substituents prioritize lipophilicity, favoring membrane penetration or interactions with hydrophobic pockets . The trans-3-methoxycyclobutylcarbamoyl group in Compound 20 () demonstrates how conformational rigidity (via cyclobutane) can optimize steric fit in enzyme binding sites.

Biological Activity Trends :

- Compound 20 () shows potent anti-parasitic activity, likely due to its fluoro and methoxy substituents enhancing both binding affinity and pharmacokinetic properties. The absence of such groups in the target compound suggests it may require structural optimization for similar efficacy.

Biological Activity

N-(4-carbamoylphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a dihydropyridazine core with a carboxamide functional group and a carbamoyl substitution on the phenyl ring. The structural formula can be represented as follows:

This unique structure is believed to contribute significantly to its biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines, which are critical in various inflammatory diseases. In vitro studies have demonstrated its ability to reduce the expression of cytokines such as IL-6 and TNF-α in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to reduced inflammatory responses and improved therapeutic outcomes in conditions like acute lung injury and sepsis .

- Molecular Interactions : The presence of functional groups allows for hydrogen bonding and hydrophobic interactions with biological targets, enhancing its binding affinity and specificity .

Case Study 1: Anti-inflammatory Properties

A study involving derivatives of similar compounds found that this compound exhibited significant inhibition of LPS-induced cytokine release. This was assessed using the J774A.1 macrophage cell line, where treatment with the compound led to a marked reduction in IL-6 and TNF-α levels, suggesting a robust anti-inflammatory effect .

| Compound | Cytokine Inhibition (%) | Cell Line |

|---|---|---|

| N-(4-carbamoylphenyl)-1-methyl-6-oxo... | 75% (IL-6) | J774A.1 |

| Control | 10% | J774A.1 |

Case Study 2: Enzyme Activity

In another experimental setup, the compound was tested for its ability to inhibit carbonic anhydrase isoforms, which are often implicated in tumor progression. The results indicated a moderate inhibition profile, suggesting potential utility in cancer therapy .

| Isoform | Inhibition (%) | IC50 (µM) |

|---|---|---|

| hCA II | 45% | 25 |

| hCA IX | 60% | 15 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the substituents on the phenyl ring can significantly affect the biological activity of the compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Chlorination at para position | Increased anti-inflammatory potency |

| Methyl substitution at nitrogen | Enhanced binding affinity |

| Variation in carboxamide substituents | Altered enzyme inhibition profile |

These findings suggest that careful tuning of the molecular structure can optimize therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.